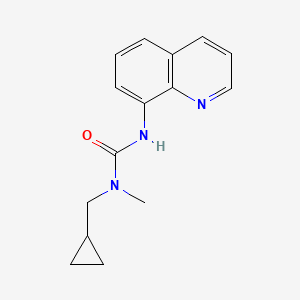
4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is an inhibitor of certain enzymes and has shown potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine involves the inhibition of certain enzymes. It has been shown to inhibit the activity of protein kinases and cyclin-dependent kinases, which are involved in cell growth and division. By inhibiting these enzymes, 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine may prevent the growth and proliferation of cancer cells and slow the progression of neurodegenerative disorders.
Biochemical and Physiological Effects:
4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may prevent the growth and proliferation of cancer cells and slow the progression of neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine in lab experiments is its potential as an inhibitor of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative disorders, and further research is needed to determine its efficacy in different disease models.
Zukünftige Richtungen
There are several future directions for the study of 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine. One direction is to further investigate its potential as a treatment for cancer and neurodegenerative disorders. Additionally, it may be useful to study the effects of this compound on other biological processes, such as inflammation and immune function. Finally, further research is needed to determine the optimal dosage and administration of 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine for different disease models.
In conclusion, 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine is a chemical compound that has shown potential in various scientific research applications. Its inhibition of certain enzymes makes it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to determine its efficacy in different disease models and its optimal dosage and administration.
Synthesemethoden
The synthesis of 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine involves the reaction of 2,4-dichloro-6-(cyclopropylamino) pyrimidine with benzylamine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine has been studied for its potential use in various scientific research applications. It has been shown to be an inhibitor of certain enzymes, including protein kinases and cyclin-dependent kinases. This makes it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-12-8-13(18-14(16)17-12)19(11-6-7-11)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWOZBFQVTHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)


![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)



![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)

![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)